![molecular formula C12H19N3O2S B3726518 N-cyclohexyl-N'-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)urea](/img/structure/B3726518.png)
N-cyclohexyl-N'-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)urea
説明
N-cyclohexyl-N'-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)urea, also known as CYT387, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of JAK inhibitors and has been found to be effective in the treatment of various diseases, including myeloproliferative neoplasms, rheumatoid arthritis, and psoriasis.
作用機序
N-cyclohexyl-N'-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)urea is a selective inhibitor of Janus kinase (JAK) 1 and 2, which are involved in the signaling pathways of various cytokines and growth factors. By inhibiting JAK1 and JAK2, N-cyclohexyl-N'-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)urea can block the downstream signaling pathways, leading to the suppression of immune response, inflammation, and cell proliferation.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)urea has been found to have various biochemical and physiological effects. In preclinical studies, N-cyclohexyl-N'-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)urea has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, inhibit the proliferation of cancer cells, and induce apoptosis in cancer cells. In clinical trials, N-cyclohexyl-N'-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)urea has been found to improve the symptoms of myelofibrosis, including spleen size, anemia, and constitutional symptoms.
実験室実験の利点と制限
One of the advantages of N-cyclohexyl-N'-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)urea is its selectivity for JAK1 and JAK2, which reduces the risk of off-target effects. Another advantage is its oral bioavailability, which makes it easy to administer. However, one of the limitations of N-cyclohexyl-N'-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)urea is its relatively short half-life, which may require frequent dosing.
将来の方向性
There are several future directions for the research on N-cyclohexyl-N'-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)urea. One direction is to study the potential of N-cyclohexyl-N'-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)urea in the treatment of other diseases, such as autoimmune diseases and solid tumors. Another direction is to develop more potent and selective JAK inhibitors based on the structure of N-cyclohexyl-N'-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)urea. Additionally, the combination of N-cyclohexyl-N'-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)urea with other drugs or immunotherapies may enhance its therapeutic efficacy.
科学的研究の応用
N-cyclohexyl-N'-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)urea has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, N-cyclohexyl-N'-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)urea has been found to be effective in the treatment of myeloproliferative neoplasms, rheumatoid arthritis, and psoriasis. In clinical trials, N-cyclohexyl-N'-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)urea has shown promising results in the treatment of myelofibrosis, a rare bone marrow disorder.
特性
IUPAC Name |
(3Z)-1-cyclohexyl-3-(5-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2S/c1-2-9-10(16)14-12(18-9)15-11(17)13-8-6-4-3-5-7-8/h8-9H,2-7H2,1H3,(H2,13,14,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRVBAUTOWDDIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NC(=NC(=O)NC2CCCCC2)S1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1C(=O)N/C(=N/C(=O)NC2CCCCC2)/S1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclohexyl-3-[(2Z)-5-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]urea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。